

Unraveling the Enigmatic D77: A Tale of Two Molecules

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Compound of Interest

Compound Name: D77

Cat. No.: B1669721

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The designation "**D77**" presents a fascinating case of ambiguity in the scientific lexicon, referring to at least two distinct chemical entities with significantly different structures and biological activities. This technical guide aims to provide a comprehensive overview of both molecules for researchers, scientists, and drug development professionals. One "**D77**" is a reported anti-HIV-1 inhibitor, a benzoic acid derivative that targets the interaction between HIV-1 integrase and the cellular cofactor LEDGF/p75. The other "**D77**" is a ligand cataloged in the RCSB Protein Data Bank, a complex polycyclic molecule with a distinct chemical formula. This guide will delve into the chemical structure, available data, and experimental context of each, starting with the anti-HIV agent.

D77: The Anti-HIV-1 Inhibitor

The primary focus of this section is the **D77** compound identified as a novel inhibitor of HIV-1 replication.

Chemical Structure and Properties

The chemical name for this **D77** molecule is 4-[(5-bromo-4-[[2,4-dioxo-3-(2-oxo-2-phenylethyl)-1,3-thiazolidin-5-ylidene]methyl]-2-ethoxyphenoxy)methyl]benzoic acid.^[1] Its molecular formula is C₂₈H₂₂BrNO₇S.

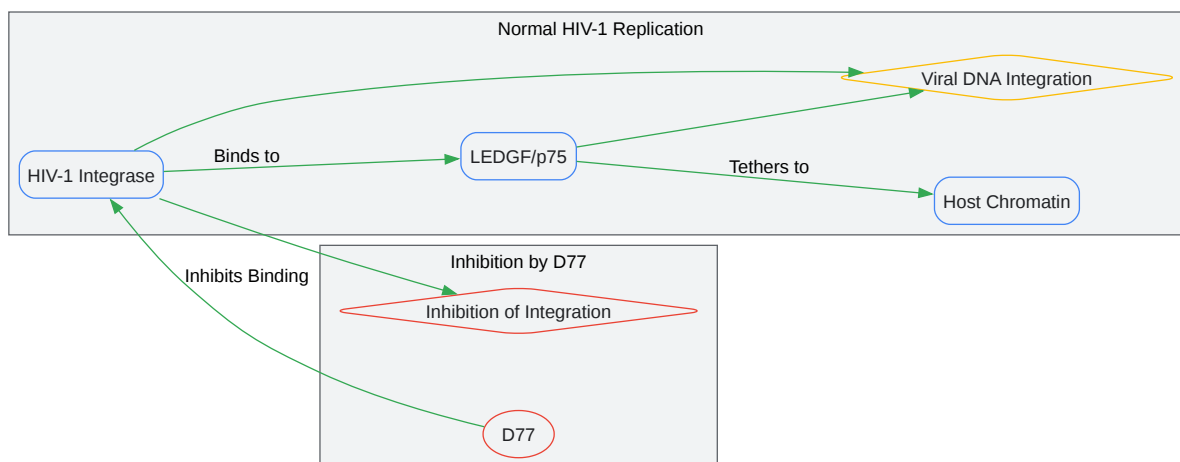
Table 1: Physicochemical Properties of **D77** (Anti-HIV-1 Inhibitor)

Property	Value	Reference
Molecular Formula	C28H22BrNO7S	TargetMol
Molecular Weight	596.45 g/mol	TargetMol
Appearance	Not specified	
Solubility	Not specified	

Mechanism of Action: Targeting the HIV-1 Integrase-LEDGF/p75 Interaction

D77 exhibits its antiretroviral activity by disrupting a critical protein-protein interaction in the HIV-1 life cycle.^[1] Specifically, it inhibits the binding of HIV-1 integrase (IN) to the cellular Lens Epithelium-Derived Growth Factor (LEDGF/p75).^[1] LEDGF/p75 is a host protein that acts as a cellular cofactor for HIV-1 integration, tethering the viral pre-integration complex to the host cell's chromatin. By blocking this interaction, **D77** prevents the integration of the viral DNA into the host genome, an essential step for viral replication.^[1]

Below is a diagram illustrating the proposed mechanism of action of **D77**.



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Caption: Proposed mechanism of action of the anti-HIV-1 inhibitor **D77**.

Biological Activity

The primary publication by Du et al. (2008) reports the biological activity of **D77** in cell-based assays.

Table 2: Anti-HIV-1 Activity of **D77**

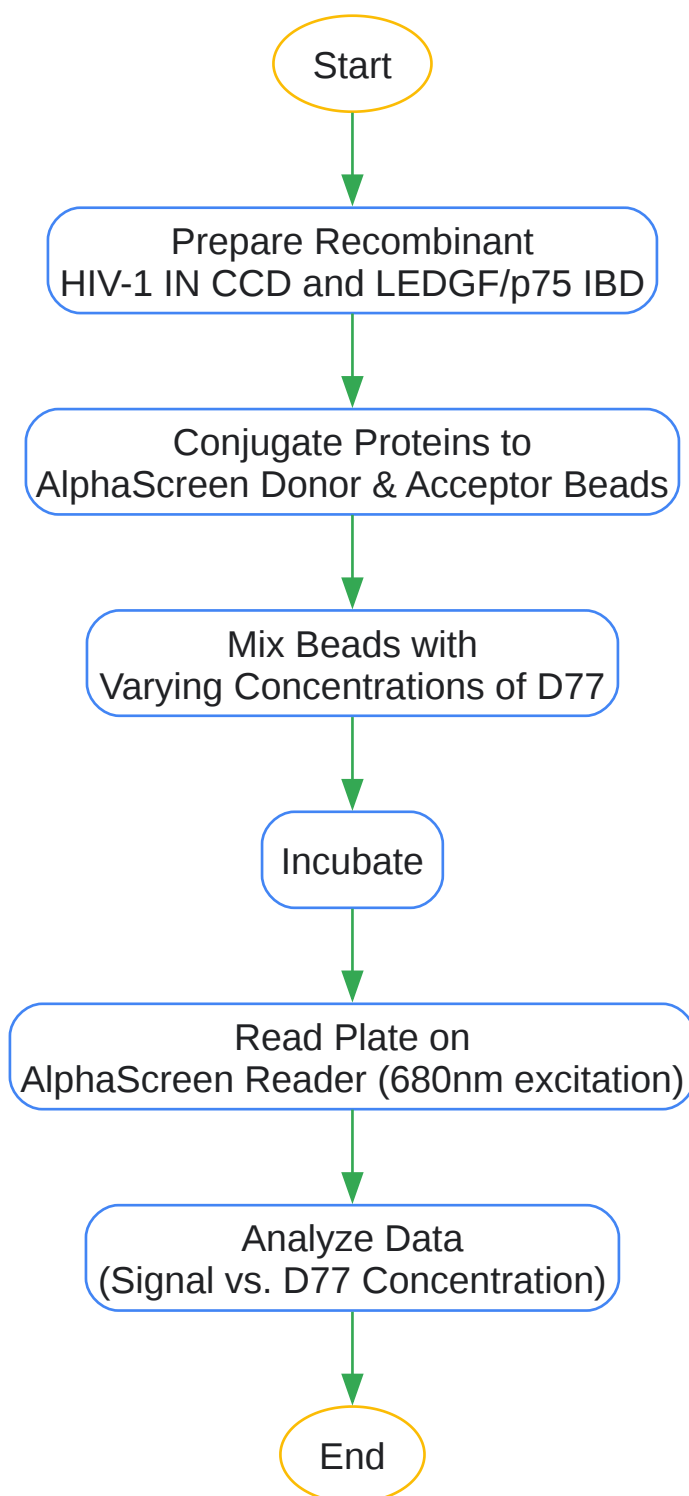
Cell Line	EC50 (µg/mL)	Reference
MT-4	23.8	Du et al., 2008
C8166	5.03	Du et al., 2008

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of scientific findings. Below are summaries of the key experimental methodologies that would have been used to characterize **D77**'s activity, based on the primary literature and common practices in the field.

This assay is a bead-based, non-radioactive method to study biomolecular interactions.

- **Protein Preparation:** Recombinant HIV-1 integrase catalytic core domain (IN CCD) and the integrase binding domain (IBD) of LEDGF/p75 are expressed and purified.
- **Bead Conjugation:** The IN CCD is conjugated to AlphaScreen donor beads, and the LEDGF/p75 IBD is conjugated to acceptor beads.
- **Assay Reaction:** The donor and acceptor beads are mixed in the presence of varying concentrations of the test compound (**D77**).
- **Signal Detection:** If IN and LEDGF/p75 interact, the beads are brought into close proximity. Upon excitation at 680 nm, the donor bead releases singlet oxygen, which excites the acceptor bead, leading to light emission at 520-620 nm. The signal is measured using an AlphaScreen-compatible plate reader. A decrease in signal indicates inhibition of the interaction.



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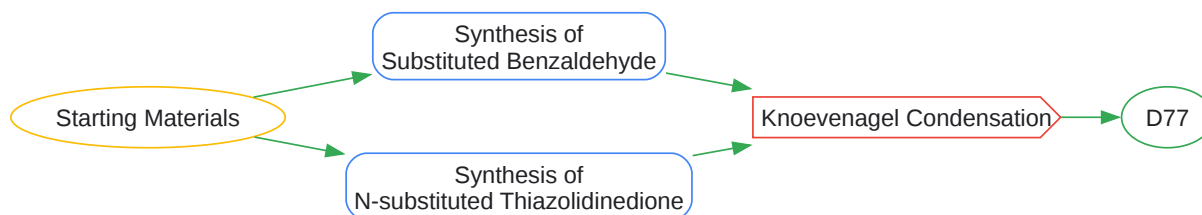
Caption: Generalized workflow for an AlphaScreen-based protein-protein interaction assay.

SPR is a label-free technique used to measure real-time biomolecular interactions.

- **Chip Preparation:** One of the interacting partners (e.g., HIV-1 integrase) is immobilized on the surface of a sensor chip.
- **Analyte Injection:** A solution containing the other interacting partner (e.g., **D77**) is flowed over the chip surface.
- **Signal Detection:** Binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the resonance angle of surface plasmons. This change is proportional to the mass of bound analyte.
- **Data Analysis:** The binding kinetics (association and dissociation rates) and affinity (KD) are determined by analyzing the sensorgram (a plot of response units versus time).

Proposed Synthesis Route

While a specific, detailed synthesis protocol for **D77** is not readily available in the public domain, a plausible synthetic route can be proposed based on the synthesis of similar thiazolidinone derivatives. The synthesis would likely involve a multi-step process culminating in the Knoevenagel condensation to form the ylidene bond.



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Caption: A high-level proposed synthetic pathway for the anti-HIV inhibitor **D77**.

D77: The Ligand from the RCSB Protein Data Bank

A second, structurally distinct molecule is also identified as "**D77**" in the RCSB Protein Data Bank.

Chemical Structure and Properties

The systematic name for this ligand is methyl (2R,3R)-2,3-dihydroxy-3-[(1aS,11S,11aR,14Z,18R)-3,7,8,18-tetrahydroxy-4,9-dioxo-4,9,10,11-tetrahydro-11aH-11,1a-hept[2]ene[1][3]diynonaphtho[2,3-h]oxireno[c]quinolin-11a-yl]butanoate. Its molecular formula is C₂₉H₂₁NO₁₁.

Table 3: Physicochemical Properties of **D77** (RCSB PDB Ligand)

Property	Value	Reference
Molecular Formula	C ₂₉ H ₂₁ NO ₁₁	RCSB PDB
Molecular Weight	559.48 g/mol	RCSB PDB
PDB ID	D77	RCSB PDB
Associated PDB Entry	Not specified	

Further information regarding the biological context, origin, and any associated experimental data for this particular **D77** ligand is not readily available from the initial database entry. Researchers interested in this molecule would need to investigate the specific PDB entry it is associated with to understand its relevance.

Conclusion

The identifier "**D77**" highlights the importance of precise chemical nomenclature in scientific communication. This guide has provided a detailed overview of two distinct molecules that share this designation. The anti-HIV-1 inhibitor **D77** represents a promising lead compound targeting a key protein-protein interaction in the viral life cycle. The **D77** ligand from the RCSB PDB is a complex natural product-like molecule whose biological significance remains to be fully elucidated from its database entry. For researchers encountering the term "**D77**," it is crucial to ascertain the specific chemical entity in question to access the correct structural and functional information.

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